molecular formula C13H11ClF3N3S B2983382 N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine CAS No. 339011-03-9

N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine

Cat. No.: B2983382
CAS No.: 339011-03-9
M. Wt: 333.76
InChI Key: STHCNBGHNYQYMI-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds are valuable in medicinal chemistry due to their unique properties . They are often used as building blocks in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a subject of extensive research . A common method involves the trifluoromethylation of secondary amines .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including C-F bond activation . This process is challenging due to the strength of the C-F bond .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility are determined by the compound’s molecular structure. Trifluoromethyl groups, for example, are known to increase the stability and lipophilicity of a compound .

Scientific Research Applications

Structural and Synthesis Insights

The study of pyrimethamine and aminopyrimidine derivatives, including N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine, reveals significant biological importance due to their natural occurrence and potential for forming stable crystal structures with unique hydrogen-bonded motifs. The exploration of their crystal structures provides insights into their molecular interactions and the role of sulfonate and carboxylate groups in mimicking binding associations (Balasubramani, Muthiah, & Lynch, 2007). Additionally, the synthesis and characterization of derivatives focusing on modifications at the pyrimidinyl group have been explored for their potential biological activities, highlighting the compound's versatility and significance in medicinal chemistry (de Costa, Radesca, Di Paolo, & Bowen, 1992; Sokolova & Magidson, 1968).

Biological Activity and Applications

Research on this compound derivatives has shown promising biological activities. For example, studies have investigated their potential as antibacterial and anticancer agents, emphasizing the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds have been evaluated for their in vitro antimicrobial and anticancer activity, demonstrating significant potential for medical applications (Azab, Youssef, & El-Bordany, 2013). Furthermore, the investigation into the optical properties and protonation of chlorophyll derivatives, including those appending a pyridyl group in the C3-substituent, offers an interesting perspective on the compound's application in studying intramolecular interactions and photochemical properties (Yamamoto & Tamiaki, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The development of new methods for the synthesis of trifluoromethyl-containing compounds is an active area of research . These compounds have potential applications in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(3-chlorophenyl)sulfanyl-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3S/c1-2-18-12-19-10(13(15,16)17)7-11(20-12)21-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHCNBGHNYQYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)SC2=CC(=CC=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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